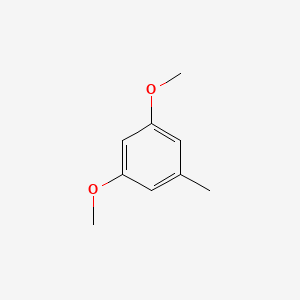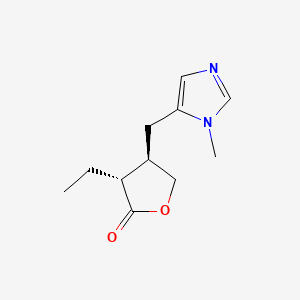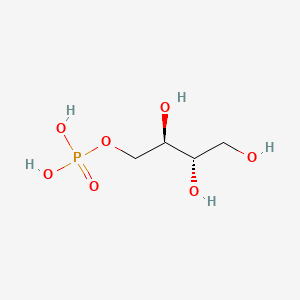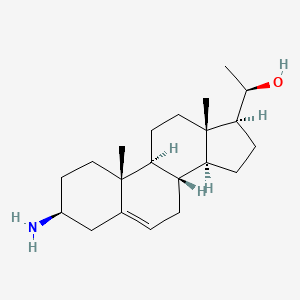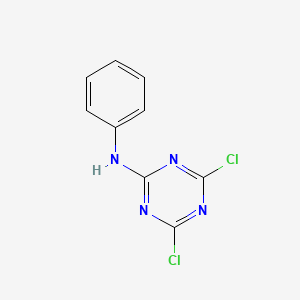
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,5-triazin-2-amines, including methods that could potentially apply to 4,6-dichloro-N-phenyl derivatives, involves a variety of one-pot, three-component reactions. A notable method involves the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This process highlights the versatility and efficiency of synthesizing triazine derivatives, which could be adapted for the synthesis of "4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine" (Dolzhenko et al., 2021).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied using techniques such as X-ray crystallography. These studies have revealed detailed insights into the arrangement of atoms within the molecule, showcasing the planarity of the triazine ring and the spatial orientation of substituents which play a crucial role in determining the compound's reactivity and interactions (Dolzhenko et al., 2021).
Chemical Reactions and Properties
The reactivity of 1,3,5-triazin-2-amines, including potential reactions specific to "4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine," encompasses nucleophilic substitutions and interactions with various reagents. These reactions are crucial for functionalizing the molecule and further modifying its structure for desired applications. One approach involves the reaction of triazine derivatives with primary amines, leading to a range of products based on the substituents involved (Fetyukhin & Vovk, 1983).
Physical Properties Analysis
The physical properties of "4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine" and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide insight into the crystalline forms, which are critical for understanding the material's behavior in different environments and its suitability for various applications (Dolzhenko et al., 2021).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including "4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine," are characterized by their reactivity towards other chemicals. This includes their behavior in various chemical reactions, such as nucleophilic substitutions, and their potential to undergo transformations under specific conditions. These properties are essential for the compound's application in synthesis and its functionalization for targeted uses (Fetyukhin & Vovk, 1983).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- One-Pot Synthesis and Antileukemic Activity : A novel method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed, with evidence of potent antileukemic activity in some synthesized compounds (Dolzhenko et al., 2021).
- Biological Activity Screening : In a broad biological activity screening, certain compounds in the triazin-2-amine class were identified as CGRP receptor antagonists (Lim et al., 2014).
Crystallography and Structural Studies
- Crystal Structure Analysis : The crystal structure of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, a triazine fungicide, was elucidated, highlighting key structural aspects and forming a three-dimensional architecture through hydrogen bonds and π–π interactions (Jeon et al., 2014).
Organic Chemistry and Catalysis
- Synthesis of 4,6-Diazido-N-(4,6-Diazido-1,3,5-Triazin-2-yl)-1,3,5-Triazin-2-Amine : This compound was synthesized for potential use as a high-energy material, showing exceptional thermal stability and high melting points (Chapyshev & Korchagin, 2017).
- Amination of Phenols Using Triazine : A direct nickel-catalyzed amination of phenols was achieved using 2,4,6-trichloro-1,3,5-triazine, a method potentially applicable in various synthesis processes (Iranpoor & Panahi, 2014).
Polymer Chemistry
- Modification of Unsaturated Polyester Resins : Triazine ring-containing amine modifiers were investigated for their activity in curing unsaturated polyester resins, demonstrating significant effects on gelation time and resin stability (Duliban, 2004).
- Synthesis of Nitrogen-Rich Polymers : Novel energetic nitrogen-rich polymers based on 1,3,5-triazine rings were synthesized, showing potential in renewable and sustainable polymer production (Rezaii et al., 2022).
Medical and Dental Applications
- Dentin Adhesion : 4,6-Dichloro-1,3,5-triazines were explored as potential dentin-bonding agents in dental applications, offering improved adhesive strength (Lee, Liu, & Gong, 1986).
Microbial Activity
- Bisaryl Hydrazino-s-Triazine Derivatives : Synthesized derivatives showed microbial activity against gram-positive and gram-negative bacteria, indicating potential in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
Propriétés
IUPAC Name |
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACFASUHQGNXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274583 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
CAS RN |
2272-40-4 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

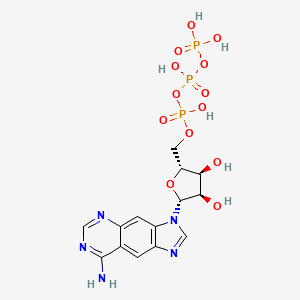
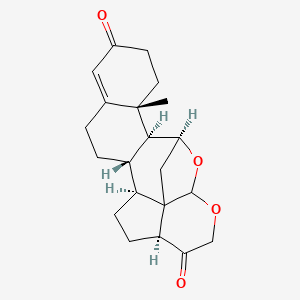
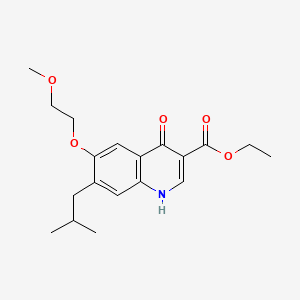
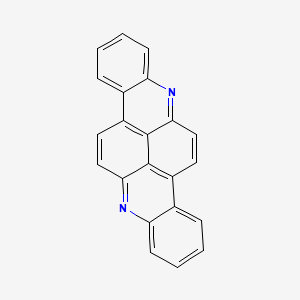
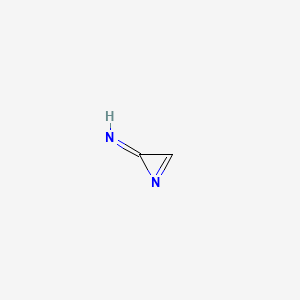
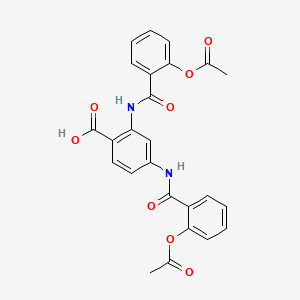
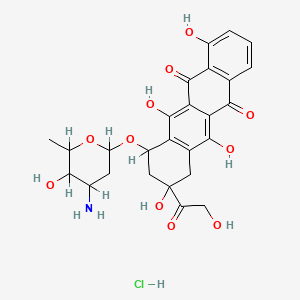
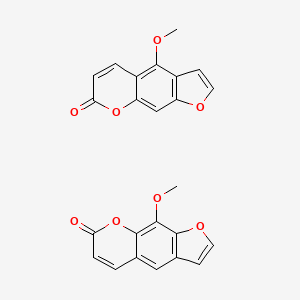
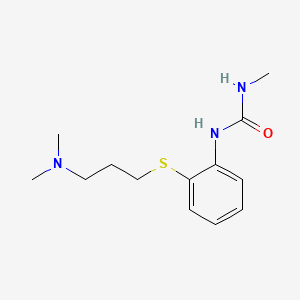
![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
